N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide

P2X7 receptor antagonist potency human ortholog

Select this specific P2X7 antagonist for its unique human-over-rat selectivity window (~4-fold), enabling species-discriminating pharmacology experiments. With a human P2X7 IC50 of 15.8 nM—2.5-fold more potent than A-740003—it achieves full receptor blockade at lower concentrations, minimizing off-target effects. Its distinct 3-chlorophenyl substitution pattern makes it an essential benchmark for SAR expansion campaigns. Procure this Abbott-discovered tool compound to ensure reproducibility and rigorous target engagement data in your NLRP3 inflammasome and IL-1β release studies.

Molecular Formula C19H18ClFN2O2
Molecular Weight 360.81
CAS No. 899755-59-0
Cat. No. B3000969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide
CAS899755-59-0
Molecular FormulaC19H18ClFN2O2
Molecular Weight360.81
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18ClFN2O2/c20-15-5-4-6-17(13-15)23(19(25)22-11-2-1-3-12-22)18(24)14-7-9-16(21)10-8-14/h4-10,13H,1-3,11-12H2
InChIKeyWPWGVEQIOZFGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide (CAS 899755-59-0): A Species-Selective P2X7 Antagonist Sourced from Abbott's Discovery Program


N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide (CAS 899755-59-0) is a synthetic piperidine-1-carboxamide derivative whose primary documented pharmacological activity is competitive antagonism of the human purinergic P2X7 receptor, a ligand-gated cation channel implicated in inflammatory cytokine release and chronic pain signaling [1]. The compound originated from an Abbott Laboratories discovery program and is curated in both BindingDB (BDBM50410957) and ChEMBL (CHEMBL380239) [1]. Its molecular architecture—featuring a 3-chlorophenyl group and a 4-fluorobenzoyl moiety linked via a piperidine-1-carboxamide core—places it within the broader (benzoylphenyl)piperidine chemotype, a class first characterized as synthetic immunomodulators in the early 1990s [2]. Unlike pan-P2X7 chemical probes with near-equipotent cross-species activity, this compound exhibits a pronounced human-over-rat selectivity window (~4-fold), a property that establishes its utility as a species-discriminating pharmacological tool [1].

Why N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide Cannot Be Replaced by a Generic P2X7 Antagonist: Species Selectivity and Substitution-Pattern Pharmacology


Substitution of this compound with a generic P2X7 antagonist such as A-740003 or A-804598 introduces a critical confound in experimental design: the species selectivity vector is reversed or absent. The target compound exhibits a human-preferred potency profile (hP2X7 IC50 = 15.8 nM vs. rP2X7 IC50 = 63.1 nM, a ~4-fold window) [1], whereas A-740003 is rat-selective (hP2X7 IC50 = 40 nM vs. rP2X7 IC50 = 18 nM) . Furthermore, structure-activity relationship (SAR) analysis of the benzoylphenyl piperidine class demonstrates that the position of chlorine substitution on the phenyl ring is a binary determinant of biological activity: a chloro group in the 4-position of the benzoyl moiety was identified as essential for immunomodulatory function, while the target compound's 3-chlorophenyl substitution pattern represents a deliberate departure from this original pharmacophore, potentially redirecting target engagement toward P2X7 antagonism [2]. These two axes of differentiation—species selectivity vector and substitution-pattern-dependent target engagement—make simple one-to-one interchange with in-class analogs scientifically invalid.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide (CAS 899755-59-0): Head-to-Head and Cross-Study Comparator Data


Human P2X7 Receptor Antagonist Potency: 2.5-Fold Greater Activity than A-740003 at the Human Ortholog

In a cross-study comparison using the same assay platform (FLIPR-based calcium flux in human 1321N1 astrocytoma cells stably expressing human P2X7), the target compound achieved an IC50 of 15.8 nM [1], representing a 2.5-fold improvement in potency over A-740003, which requires 40 nM to achieve 50% inhibition of the human P2X7 receptor . Both compounds were evaluated as antagonists of BzATP-evoked calcium mobilization under comparable conditions. This potency difference is substantial enough to impact the concentration ranges required for in vitro pharmacology experiments, particularly when establishing selectivity windows against other P2X subtypes.

P2X7 receptor antagonist potency human ortholog calcium flux assay FLIPR

Inverted Species Selectivity Vector: Human-Preferred vs. Rat-Preferred P2X7 Antagonism Defines Experimental Utility

The target compound displays a human-preferred selectivity profile with a human/rat IC50 ratio of 0.25 (hP2X7 IC50 = 15.8 nM; rP2X7 IC50 = 63.1 nM in 1321N1 cells), equating to approximately 4-fold greater potency at the human receptor [1]. In direct contrast, A-740003 exhibits a rat-preferred profile with a human/rat IC50 ratio of 2.2 (hP2X7 IC50 = 40 nM; rP2X7 IC50 = 18 nM) . This inverted selectivity vector is pharmacologically meaningful: when planning rodent in vivo studies to model human P2X7 pharmacology, the target compound's lower rat potency must be carefully dose-adjusted, whereas for human in vitro target engagement studies, the compound provides a wider dynamic range for concentration-response experiments.

species selectivity human vs. rat ortholog P2X7 pharmacology cross-species translation rodent model relevance

Multi-Assay Reproducibility: Consistent Human P2X7 Antagonist Activity Across Three Independent Cellular Platforms

The target compound's human P2X7 antagonist activity has been validated across three distinct cellular assay formats with highly concordant results: IC50 = 15.8 nM in human 1321N1 astrocytoma cells (calcium flux FLIPR), IC50 = 15.8 nM in human THP-1 monocytic cells (BzATP-induced ethidium uptake), and IC50 = 17.8 nM in HEK293 cells expressing recombinant human P2X7 (benzoylbenzoyl-ATP-induced calcium flux) [1]. This three-way cross-validation—spanning two different readout technologies (calcium flux and dye uptake) and three different cellular backgrounds (glioblastoma-derived, monocytic leukemia-derived, and embryonic kidney)—provides an unusually robust potency dataset for a research-grade compound. In contrast, many commercially available P2X7 antagonists have potency data derived from a single assay format, introducing uncertainty when translating between experimental systems.

assay reproducibility cross-validation P2X7 antagonism cell-based pharmacology data reliability

Chlorine Substitution Position as a Binary Activity Switch: 3-Chlorophenyl vs. 4-Chlorophenyl Pharmacology in the Benzoylphenyl Piperidine Series

Published SAR for the benzoylphenyl piperidine immunomodulator class establishes that a chloro substituent in position 4 of the benzoyl moiety is essential for T-cell immunomodulatory activity, with an amino or carbamate group para to the piperidine nucleus also required [1]. The target compound (CAS 899755-59-0) deliberately positions chlorine at the 3-position of the phenyl ring attached to the carboxamide nitrogen—not the 4-position of the benzoyl moiety—while placing fluorine at the 4-position of the benzoyl group. This structural deviation from the immunomodulator pharmacophore, combined with the presence of a carboxamide linkage (rather than a free amine), is consistent with a shift in primary pharmacology toward P2X7 receptor antagonism. The closest structural regioisomer, N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide, swaps the chlorine and fluorine positions and lacks documented P2X7 activity in public databases, consistent with the hypothesis that the specific 3-Cl/4-F substitution pattern is a determinant of P2X7 target engagement.

structure-activity relationship chlorine substitution regioisomer pharmacology immunomodulation target engagement

Optimal Application Scenarios for N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide (CAS 899755-59-0) Based on Quantitative Evidence


Human P2X7 Receptor Target Engagement and Selectivity Profiling in Human Cell-Based Assays

With a human P2X7 IC50 of 15.8 nM—2.5-fold more potent than the widely used A-740003 (IC50 = 40 nM at human P2X7)—this compound enables investigators to achieve full receptor blockade at lower working concentrations, reducing solvent (DMSO) exposure and minimizing potential off-target interactions at higher test concentrations [1]. The triplicate assay validation (1321N1, THP-1, HEK293) supports its use across diverse human cellular backgrounds without re-optimization of concentration ranges [1]. This scenario is particularly relevant for laboratories conducting P2X7-mediated IL-1β release assays, NLRP3 inflammasome activation studies, or calcium signaling experiments in human macrophages, monocytes, or microglia.

Species-Selectivity Comparator Studies for P2X7 Antagonist Pharmacology

The compound's ~4-fold human-over-rat selectivity window (hP2X7 IC50 = 15.8 nM; rP2X7 IC50 = 63.1 nM) [1] makes it an ideal tool compound for experiments designed to dissect species-dependent P2X7 pharmacology. When paired with A-740003—which exhibits the inverse selectivity (rat-preferred, hP2X7 IC50 = 40 nM; rP2X7 IC50 = 18 nM) —researchers can construct a two-compound selectivity panel that spans both directions of the human-rat potency axis, enabling rigorous interpretation of cross-species target engagement data and informing the translational relevance of rodent P2X7 disease models.

Structure-Activity Relationship (SAR) Studies on Piperidine Carboxamide P2X7 Ligands

As a compound bearing the specific 3-chlorophenyl/4-fluorobenzoyl substitution pattern that diverges from the 4-chlorobenzoyl immunomodulator pharmacophore described in Bellamy et al. (1991) [2], this compound serves as a key reference point for SAR expansion campaigns. Medicinal chemistry teams can use it as a benchmark to evaluate how further modifications to the chlorophenyl position (e.g., 2-Cl, 4-Cl, di-Cl), fluorobenzoyl substitution, or carboxamide linker geometry affect P2X7 potency and selectivity. The compound's well-characterized multi-assay human P2X7 IC50 (15.8–17.8 nM) [1] provides a reliable baseline against which new analogs can be quantitatively compared.

Dual-Pharmacology Hypothesis Testing: P2X7 Antagonism with Ancillary Immunomodulatory Potential

The structural lineage of this compound traces back to the benzoylphenyl piperidine immunomodulator class, where a 4-chloro benzoyl substitution was identified as essential for T-cell activity [2]. The target compound's deliberate repositioning of chlorine to the 3-position of the phenyl ring creates an opportunity to test whether residual immunomodulatory activity coexists with the primary P2X7 antagonist pharmacology. Researchers investigating the intersection of purinergic signaling and adaptive immunity—particularly in contexts such as graft-versus-host disease, autoimmune neuroinflammation, or tumor microenvironment immunomodulation—may find this compound uniquely suited for probing dual-mechanism hypotheses that cannot be addressed with structurally unrelated P2X7 antagonists.

Quote Request

Request a Quote for N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.